4-Hydrazinylphenol hydrochloride
Description
Significance and Research Trajectory of Hydrazinylphenolic Compounds
Hydrazinylphenolic compounds, and more broadly, molecules containing hydrazone and phenol (B47542) structures, are significant in the field of medicinal chemistry and materials science. The hydrazone group (-C=N-NH-) is recognized as a valuable pharmacophore, a structural motif responsible for a compound's biological activity. nih.gov Compounds containing this group are investigated for a wide array of properties. nih.gov The N-acylhydrazone group (NAH) in particular is noted as a versatile structural unit for developing therapeutically useful compounds. nih.gov
Phenolic compounds, characterized by a hydroxyl group on an aromatic ring, are known for their antioxidant properties. nih.gov Their ability to scavenge reactive oxygen species is a key area of research. nih.gov The combination of these two functional groups in hydrazinylphenolic structures creates molecules with a unique profile for investigation. Research into these compounds often explores their synthesis, reactivity, and potential applications derived from their hybrid structure. For instance, studies have been conducted on the antioxidant and cytotoxic properties of phenolic N-acylhydrazones to establish structure-activity relationships. nih.gov
Structural Classification within Phenolic Hydrazines
Phenolic hydrazines are a subclass of phenols, which are organic compounds consisting of a hydroxyl group (—OH) bonded directly to an aromatic hydrocarbon ring. wikipedia.org They are distinguished by the additional presence of a hydrazine (B178648) (-NHNH₂) or substituted hydrazine group attached to the aromatic ring.
The classification of these compounds can be based on several structural features:
Position of Substituents: The relative positions of the hydroxyl and hydrazinyl groups on the aromatic ring (ortho, meta, or para) define the primary isomers. 4-Hydrazinylphenol (B107402) is the para-substituted isomer, with the two functional groups at opposite ends of the benzene (B151609) ring.
Substitution on the Aromatic Ring: Additional functional groups on the benzene ring create a wide variety of derivatives, such as 4-Fluorophenylhydrazine. nih.gov
Substitution on the Hydrazine Group: The nitrogen atoms of the hydrazine moiety can also be substituted, leading to more complex structures like N-acylhydrazones. nih.gov
4-Hydrazinylphenol hydrochloride is the hydrochloride salt of 4-hydrazinylphenol, meaning the basic hydrazine group has formed a salt with hydrochloric acid. nih.gov This is a common practice to improve the stability and water solubility of hydrazine compounds.
Table 1: Physicochemical Properties of 4-Hydrazinylphenol
| Property | Value |
|---|---|
| IUPAC Name | 4-hydrazinylphenol |
| Molecular Formula | C₆H₈N₂O |
| Molecular Weight | 124.14 g/mol |
| CAS Number | 23197-23-1 |
| Synonyms | (4-Hydroxyphenyl)hydrazine, 4-Hydrazinophenol |
Data sourced from PubChem CID 11297965. nih.gov
Historical Context of Hydrazinylphenol Research
The study of hydrazinylphenols is rooted in the broader history of phenylhydrazine (B124118) chemistry. The synthesis of phenylhydrazine by Emil Fischer in 1875 was a landmark achievement in organic chemistry. A common historical method for preparing phenylhydrazine hydrochloride involves the diazotization of an aniline (B41778), followed by reduction and acid precipitation. orgsyn.org This foundational process paved the way for the synthesis of a vast array of substituted phenylhydrazines.
The synthesis of specific derivatives like 4-Hydrazinylphenol often starts from related substituted phenols or anilines. For example, one synthetic route to aryl hydrazine derivatives involves the copper-catalyzed coupling of an aryl halide with hydrazine. chemicalbook.com Another established method for creating substituted phenylhydrazines, such as 4-chlorophenylhydrazine (B93024), uses the corresponding substituted aniline (e.g., 4-chloroaniline) as a starting material, which undergoes diazotization, reduction, and hydrolysis. google.com Research has also focused on improving these synthetic methods to increase yield and purity for industrial applications. google.comgoogle.com Furthermore, environmental and economic considerations have led to research on recovering and recycling resources like phenylhydrazine hydrochloride from industrial effluent. mdpi.com
Table 2: Mentioned Chemical Compounds
| Compound Name | Molecular Formula | Key Functional Groups |
|---|---|---|
| This compound | C₆H₉ClN₂O | Phenol, Hydrazine (as hydrochloride salt) |
| 4-Hydrazinylphenol | C₆H₈N₂O | Phenol, Hydrazine |
| Phenol | C₆H₆O | Phenol |
| Hydrazine | H₄N₂ | Hydrazine |
| Aniline | C₆H₇N | Amine |
| 4-Aminophenol (B1666318) | C₆H₇NO | Phenol, Amine |
| p-Toluenesulfonyl chloride | C₇H₇ClO₂S | Sulfonyl halide |
| 4-Fluorophenylhydrazine hydrochloride | C₆H₈ClFN₂ | Substituted Phenol, Hydrazine (as hydrochloride salt) |
| Phenylhydrazine hydrochloride | C₆H₉ClN₂ | Hydrazine (as hydrochloride salt) |
| 4-Chlorophenylhydrazine | C₆H₇ClN₂ | Substituted Phenol, Hydrazine |
| 4-Chloroaniline (B138754) | C₆H₆ClN | Substituted Aniline |
| L-Glutamic acid | C₅H₉NO₄ | Carboxylic Acid, Amine |
| 2-Hydrazinylphenol (B8683941) | C₆H₈N₂O | Phenol, Hydrazine |
Properties
IUPAC Name |
4-hydrazinylphenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.ClH/c7-8-5-1-3-6(9)4-2-5;/h1-4,8-9H,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYDSLWPONVSKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Preparative Routes for 4 Hydrazinylphenol Hydrochloride and Its Analogs
Classical Synthetic Approaches
The traditional synthesis of aryl hydrazines, including 4-Hydrazinylphenol (B107402), predominantly relies on the reduction of diazonium salts. google.com This multi-step process begins with the diazotization of an aromatic amine, followed by a reduction step to yield the desired hydrazine (B178648).
This pathway involves the conversion of a primary aromatic amine to a diazonium salt, which is then reduced. The choice of starting material and reducing agent is crucial for the successful synthesis of the target compound.
A notable method for preparing an analog, 4-chlorophenylhydrazine (B93024) hydrochloride, involves the diazotization of 4-chloroaniline (B138754). In this process, 4-chloroaniline is treated with an aqueous solution of sodium nitrite (B80452) under acidic conditions at low temperatures (5-10°C) to form the corresponding diazonium salt. google.com
Following the diazotization, the diazonium salt solution is reduced using an aqueous solution of ammonium (B1175870) sulfite (B76179). The reaction mixture is gently heated to between 50-60°C for several hours. The use of ammonium sulfite as a reducing agent is advantageous as it mitigates the caking issues associated with solid sodium sulfite and facilitates easier operational handling. google.com The subsequent acidification with hydrochloric acid at 50-70°C leads to the crystallization of the final product, 4-chlorophenylhydrazine hydrochloride, which can then be isolated by filtration. google.com This method is reported to produce a high-purity product with a yield of approximately 86.8%. google.com
| Step | Reagents | Temperature | Duration | Outcome |
| Diazotization | 4-Chloroaniline, Sodium Nitrite, Acid | 5-10°C | - | 4-Chlorobenzenediazonium salt |
| Reduction | Ammonium Sulfite solution | 50-60°C | 3-4 hours | Intermediate sulfonate salt |
| Acidification | Hydrochloric Acid (20%) | 50-70°C | 1-2 hours | 4-Chlorophenylhydrazine hydrochloride |
The synthesis of 4-Hydrazinylphenol hydrochloride typically starts from 4-aminophenol (B1666318). The process involves diazotizing 4-aminophenol with sodium nitrite in the presence of a strong acid like hydrochloric or sulfuric acid at temperatures around 0°C. prepchem.comscialert.net
Once the diazonium salt is formed, it is reduced to the corresponding hydrazine. A common and effective reducing agent for this transformation is tin(II) chloride (stannous chloride) in concentrated hydrochloric acid. google.comprepchem.com The diazonium salt solution is added to a cold solution of tin(II) chloride, and the reaction is allowed to proceed to completion, often with a gradual increase in temperature. prepchem.com The resulting this compound precipitates from the solution and can be collected.
Another established reducing agent is sodium sulfite. orgsyn.org The diazonium salt solution is added to a cooled solution of sodium sulfite. The mixture is then carefully heated to facilitate the reduction. Subsequent acidification with hydrochloric acid precipitates the phenylhydrazine (B124118) hydrochloride salt. orgsyn.org More recently, ascorbic acid has been explored as a mild, metal-free reducing agent for diazonium salts, offering a greener alternative to traditional methods that use heavy metals like tin. durham.ac.uk
| Starting Material | Diazotization Reagent | Reducing Agent | Key Conditions | Product |
| 4-Aminophenol | Sodium Nitrite, HCl | Tin(II) Chloride, HCl | Low temperature (-18°C to 0°C) | This compound prepchem.com |
| Aniline (B41778) | Sodium Nitrite, HCl | Sodium Sulfite | 0-5°C then warming to ~20°C | Phenylhydrazine hydrochloride orgsyn.org |
| 4-Chlorobenzenediazonium salt | - | Ascorbic Acid | Acetonitrile (B52724)/water | 4-Chlorophenylhydrazine durham.ac.uk |
Diazotization-Reduction Pathways
Catalytic Approaches in Hydrazinylphenol Synthesis
Modern synthetic chemistry has seen the emergence of metal-catalyzed reactions for the formation of C-N bonds, providing alternative routes to aryl hydrazines. These methods often offer advantages in terms of efficiency and substrate scope.
Copper-catalyzed cross-coupling reactions have been developed as an efficient method for synthesizing aryl hydrazines from aryl halides. researchgate.net These reactions typically involve coupling an aryl halide (such as an aryl iodide or bromide) with hydrazine or a protected hydrazine derivative. For instance, aryl iodides can be coupled with N-Boc hydrazine in the presence of a copper(I) iodide (CuI) catalyst and a base like cesium carbonate (Cs2CO3) in a solvent such as DMF. nih.govmit.eduacs.org
Another protocol describes the coupling of aryl halides with hydrazine hydrate (B1144303) using a CuI catalyst in polyethylene (B3416737) glycol (PEG-400) as the solvent. chemicalbook.com This method is applicable to a range of electron-rich and electron-deficient aryl iodides and bromides, producing aryl hydrazines in good to excellent yields without the need for column chromatography for purification. researchgate.netchemicalbook.com
| Aryl Halide | Hydrazine Source | Catalyst System | Solvent | Temperature |
| Aryl Iodide | N-Boc hydrazine | CuI / Ligand, Cs2CO3 | DMF | 80°C acs.org |
| Aryl Halide | Hydrazine Hydrate (85%) | CuI, Na3PO4 | PEG-400 | 120°C chemicalbook.com |
| Aryl Bromide | Hydrazine | CuI / Ligand | Water | Varies researchgate.net |
Besides copper, other transition metals have been employed to catalyze the synthesis of hydrazines. Palladium-catalyzed reactions, for example, are known for their efficiency in C-N bond formation. A palladium-catalyzed allylic substitution of allyl acetates with arylhydrazines can produce N,N-disubstituted hydrazines with high regioselectivity. organic-chemistry.org
Furthermore, metal catalysts like those based on nickel and zinc have been shown to facilitate the synthesis of 1,2,4,5-tetrazines directly from nitriles and hydrazine, which are related nitrogen-containing compounds. nih.gov Iron-catalyzed systems have also been investigated for the hydrazine substitution of certain activated aryl fluorides. researchgate.net The development of cobalt- and manganese-catalyzed hydrohydrazination of olefins represents another innovative approach, where a C=C double bond is converted to a C-N bond, providing access to alkyl-substituted hydrazines. acs.org
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound and its analogs is a critical step towards developing more sustainable and environmentally responsible chemical manufacturing processes. Traditional synthetic routes for hydrazines have often involved hazardous reagents and generated significant waste. In contrast, modern approaches prioritize the use of eco-friendly materials, milder reaction conditions, and improved atom economy.
Eco-Friendly Reagents and Solvents
The shift towards greener synthesis has led to the exploration of alternative reagents and solvents that minimize environmental impact. Key developments in this area focus on replacing toxic chemicals with safer, more sustainable options.
One of the primary green reagents is hydrazine hydrate , which can serve as both the amine and hydride source in certain reactions. rsc.org Its use in aqueous solutions further enhances the green profile of the synthesis. rsc.org Research has demonstrated the direct conversion of phenols to primary anilines using hydrazine in the presence of a catalyst like Palladium on carbon (Pd/C), a process that can be adapted for the synthesis of hydroxylated phenylhydrazines. rsc.orgscite.ai This approach is significant as it starts from readily available phenol (B47542) precursors.
The choice of solvent is another cornerstone of green chemistry. While traditional syntheses may employ volatile and hazardous organic solvents, recent methodologies have focused on more benign alternatives.
Water: Increasingly, water is being utilized as a solvent for the synthesis of hydrazine derivatives. biotage.comresearchgate.net It is non-toxic, non-flammable, and readily available. Syntheses conducted in water can reduce the environmental burden associated with organic solvent use and disposal. researchgate.net For instance, the synthesis of sulfonyl hydrazides has been successfully achieved in water, highlighting its potential for similar reactions involving hydrazine compounds. researchgate.net
Polyethylene Glycol (PEG): PEG, particularly PEG-400, has emerged as a recyclable and effective solvent for copper-catalyzed coupling reactions to produce aryl hydrazines. chemicalbook.com Its low volatility and thermal stability make it a safer alternative to conventional solvents.
Solvent-Free Reactions: A highly effective green approach is the complete elimination of solvents. Mechanochemistry , which involves synthesis in the solid state using mechanical force (e.g., in a ball mill), has been successfully applied to produce phenol-hydrazones with high efficiency and purity. rsc.orgmdpi.com This method avoids the use of environmentally harmful reagents, additives, or catalysts. rsc.org
The following table summarizes some eco-friendly reagents and solvents used in the synthesis of 4-Hydrazinylphenol analogs.
| Reagent/Solvent | Role in Synthesis | Green Chemistry Advantage |
| Hydrazine Hydrate | Source of hydrazine group | Readily available and can act as both amine and hydride source. rsc.org |
| Water | Reaction medium | Non-toxic, non-flammable, and environmentally benign. biotage.comresearchgate.net |
| Polyethylene Glycol (PEG-400) | Reaction medium | Recyclable, low volatility, and thermally stable. chemicalbook.com |
| None (Mechanochemistry) | Reaction condition | Eliminates the need for solvents, reducing waste and energy consumption. rsc.orgmdpi.com |
Optimized Reaction Conditions for Sustainable Production
Optimizing reaction conditions is crucial for developing sustainable and energy-efficient synthetic processes. This involves the careful selection of catalysts, temperature, and reaction time to maximize yield and minimize energy consumption and waste generation.
Catalysis is a key principle of green chemistry. The use of efficient catalysts can enable reactions to proceed under milder conditions and with higher selectivity. In the context of synthesizing hydrazine compounds from phenols, Palladium on carbon (Pd/C) has been identified as an effective heterogeneous catalyst. rsc.orgacs.org Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and recycled, reducing waste and cost. Another catalytic system involves the use of Copper(I) iodide (CuI) in conjunction with a base like potassium phosphate (B84403) for coupling reactions in PEG-400. chemicalbook.com
Energy efficiency is another important consideration. Traditional methods often require prolonged heating at high temperatures. mdpi.com Modern techniques aim to reduce energy input through various strategies:
Microwave Irradiation: This method can significantly shorten reaction times and improve yields compared to conventional heating.
Ultrasonic Irradiation: The use of ultrasound has been shown to promote the synthesis of hydrazine derivatives, leading to faster and more productive reactions in greener solvent systems like water-glycerol. nih.gov
Mechanochemistry: As mentioned earlier, mechanochemical synthesis is often performed at room temperature, drastically reducing the energy required for heating. rsc.org
The table below outlines some optimized reaction conditions that contribute to the sustainable production of 4-Hydrazinylphenol analogs.
| Parameter | Optimized Condition | Benefit for Sustainable Production |
| Catalyst | Heterogeneous catalysts (e.g., Pd/C) rsc.orgacs.org | Easy to separate and recycle, reducing waste. |
| Copper(I) iodide (CuI) chemicalbook.com | Effective for coupling reactions in green solvents. | |
| Energy Input | Mechanochemical grinding (room temperature) rsc.orgmdpi.com | Eliminates the need for heating, saving energy. |
| Ultrasonic irradiation nih.gov | Accelerates reaction rates, reducing reaction time and energy use. | |
| Reaction Medium | Solvent-free or aqueous media biotage.comrsc.org | Minimizes the use and disposal of hazardous organic solvents. |
| Reaction Time | Shortened reaction times (minutes to a few hours) mdpi.comnih.gov | Increases process efficiency and reduces energy consumption. |
By integrating these green chemistry principles, the synthesis of this compound and its analogs can be made significantly more sustainable, aligning with the broader goals of environmental protection and resource efficiency in the chemical industry.
Chemical Reactivity and Reaction Mechanisms of 4 Hydrazinylphenol Hydrochloride
Oxidative Transformations
The presence of both a phenol (B47542) and a hydrazine (B178648) group, both susceptible to oxidation, imparts a rich oxidative chemistry to 4-hydrazinylphenol (B107402) hydrochloride. The outcomes of these reactions are highly dependent on the nature of the oxidizing agent and the reaction conditions.
Mechanisms of Oxidation to Carboxylic Acids
The oxidation of the hydrazinyl group in arylhydrazines can lead to the formation of various products, including the corresponding carboxylic acid, although this transformation often proceeds through multiple steps and may involve the cleavage of the N-N bond. While a direct, one-step oxidation of the hydrazinyl group to a carboxylic acid is not a commonly reported high-yielding transformation, the degradation of the related 4-aminophenol (B1666318), a potential reduction product of 4-hydrazinylphenol, provides mechanistic insights. The oxidation of 4-aminophenol can proceed via the formation of a benzoquinone intermediate, which can then undergo further oxidation and ring-opening to yield smaller organic acids like maleic acid, fumaric acid, and oxalic acid, and ultimately carbon dioxide and water. illinois.edu
Strong oxidizing agents, such as potassium permanganate (B83412) or ozone followed by an oxidative work-up, are known to cleave aromatic rings and oxidize substituents to carboxylic acids. libretexts.orgmasterorganicchemistry.com In the case of 4-hydrazinylphenol, a plausible, albeit likely low-yielding, pathway to a carboxylic acid would involve initial oxidation of the hydrazine and phenol moieties, followed by oxidative cleavage of the aromatic ring.
Novel Oxidative Coupling Reactions
The phenolic moiety of 4-hydrazinylphenol hydrochloride is susceptible to oxidative coupling reactions, a process that can form new carbon-carbon or carbon-oxygen bonds. These reactions are often catalyzed by transition metal complexes and can proceed via radical mechanisms. wikipedia.org The coupling of two phenol molecules can lead to the formation of biphenol or diphenoquinone (B1195943) derivatives. researchgate.net
In the context of 4-hydrazinylphenol, oxidative coupling can occur either as a homo-coupling (two molecules of 4-hydrazinylphenol reacting) or a cross-coupling with other phenolic compounds. The regioselectivity of these couplings (ortho-ortho, ortho-para, or para-para) is influenced by the catalyst, solvent, and the substitution pattern of the phenol. core.ac.ukresearchgate.netrsc.org For instance, photocatalytic methods using heterogeneous catalysts like TiO2 under visible light and air have been employed for the oxidative coupling of various substituted phenols. acs.org
A general mechanism for metal-catalyzed oxidative phenol coupling involves the formation of a phenoxy radical intermediate. This radical can then attack another phenol molecule to form the coupled product. The reaction conditions for such couplings can vary significantly depending on the desired outcome.
Interactive Table: Oxidative Coupling of Phenols - Reaction Conditions
| Catalyst System | Oxidant | Solvent | Temperature (°C) | Typical Products |
| Vanadium Tetrachloride | - | Not specified | Not specified | Isomeric dihydroxybiphenyls wikipedia.org |
| Copper-amine complex | O₂ | Aqueous | Not specified | Biphenols, Diphenoquinones google.com |
| Chromium Salen | O₂ | Not specified | Not specified | Cross-coupled biphenols core.ac.uk |
| TiO₂ (photocatalytic) | Air | Hexafluoroisopropanol | Ambient | Biphenols acs.org |
This table presents a summary of general conditions for oxidative coupling of phenols and is not specific to this compound.
Reductive Processes
The hydrazinyl group of this compound is readily susceptible to reduction, leading to the formation of amines and, under specific conditions, alcohols.
Hydrogenation in the Presence of Metal Catalysts
Catalytic hydrogenation is a widely used method for the reduction of the hydrazinyl group to the corresponding amine. This transformation is typically carried out using hydrogen gas in the presence of a heterogeneous metal catalyst. stanford.edu Common catalysts for this purpose include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. google.comlibretexts.org
The reaction involves the adsorption of both the hydrazine derivative and hydrogen onto the catalyst surface. The hydrogen atoms are then transferred to the nitrogen atoms of the hydrazinyl group, leading to the cleavage of the N-N bond and the formation of the primary amine. For this compound, this process would yield 4-aminophenol. The efficiency and selectivity of the hydrogenation can be influenced by factors such as hydrogen pressure, temperature, solvent, and the nature of the catalyst. researchgate.net
Interactive Table: Catalytic Hydrogenation of Hydrazines - Catalysts and Conditions
| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure (atm) |
| Palladium on carbon (Pd/C) | H₂ | Ethanol (B145695) | Room Temperature | 1-4 |
| Platinum on carbon (Pt/C) | H₂ | Acetonitrile (B52724)/Water/TFA | 50-80 | ~1.2 |
| Raney Nickel | H₂ | Ethanol | Room Temperature - 50 | 1-50 |
This table provides general conditions for the catalytic hydrogenation of hydrazines and may require optimization for this compound.
Formation of Amines and Alcohols via Reduction
Nucleophilic Substitution Reactions
The hydrazinyl group in this compound possesses nucleophilic character due to the lone pairs of electrons on the nitrogen atoms. This allows it to participate in nucleophilic substitution reactions with various electrophiles. researchgate.net The reactivity of the two nitrogen atoms can differ, with the terminal nitrogen generally being the more nucleophilic site.
A common example of a nucleophilic substitution reaction involving hydrazines is the reaction with acyl chlorides to form hydrazides. youtube.com In this reaction, the nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the displacement of the chloride leaving group and the formation of an N-acylhydrazine derivative. libretexts.orgkhanacademy.org The reaction typically proceeds via a tetrahedral intermediate.
The reactivity of the nucleophile can be influenced by the solvent and the presence of a base to neutralize the HCl generated during the reaction. youtube.com While specific studies on the nucleophilic substitution reactions of this compound are not extensively detailed in the provided search results, the general reactivity pattern of arylhydrazines suggests its utility in forming a variety of derivatives through this reaction pathway. researchgate.netccsenet.orgacs.orgpressbooks.pub
Interactive Table: Nucleophilic Substitution of Hydrazines
| Electrophile | Product Type | General Conditions |
| Acyl Chlorides | Hydrazides | Aprotic solvent, often with a non-nucleophilic base (e.g., pyridine) |
| Alkyl Halides | Alkylhydrazines | Polar solvent, may require a base |
| Aldehydes/Ketones | Hydrazones | Acid or base catalysis |
This table outlines general nucleophilic substitution reactions of hydrazines. Specific conditions for this compound may vary.
Functionalization with Nitrogen-Containing Nucleophiles
The hydrazinyl group in this compound is a key site for nucleophilic reactions. Hydrazines, in general, are considered strong nucleophiles, sometimes exhibiting reactivity greater than that of corresponding amines—a phenomenon known as the alpha-effect, although the existence of this effect is a subject of debate and appears to be highly dependent on the reaction system. researchgate.net The nitrogen atom of the hydrazinyl group can attack electrophilic centers, leading to the formation of new covalent bonds.
Studies on the kinetics of reactions involving hydrazines with electrophiles like benzhydrylium ions have shown that their nucleophilicity is comparable to primary amines such as methylamine. researchgate.net The reaction mechanism can be complex, sometimes involving a rate-determining proton transfer step where a second hydrazine molecule acts as a base. researchgate.net In the context of 4-Hydrazinylphenol, the electronic properties of the hydroxyphenyl ring influence the nucleophilicity of the hydrazine group. The electron-donating nature of the hydroxyl group can increase the electron density on the hydrazinyl nitrogen atoms, enhancing their nucleophilic character.
Phenolic Hydroxyl Group Reactivity
The phenolic hydroxyl group (-OH) of this compound imparts acidic properties and is a site for various chemical modifications. The reactivity of phenolic hydroxyl groups is distinct from that of aliphatic alcohols. For instance, in reactions with isocyanates, aliphatic hydroxyls can be up to 1000 times more reactive than phenolic hydroxyls in non-catalyzed systems at room temperature. nih.gov
The reactivity hierarchy among different types of phenolic hydroxyls has been studied, revealing that p-hydroxyphenyl units are generally the most reactive, followed by guaiacyl and then syringyl units in lignin (B12514952) structures. nih.gov This suggests that the hydroxyl group of 4-Hydrazinylphenol would be highly susceptible to reactions like etherification and esterification under appropriate conditions.
Furthermore, under certain conditions, such as a Wolff-Kishner type reduction, it is conceivable that a phenolic hydroxyl group could be removed. This would likely proceed through the formation of the keto tautomer, which is then reduced. researchgate.net A researcher noted the unexpected loss of a para-hydroxyl group during a reaction with hydrazine, speculating a reduction mechanism might be responsible. researchgate.net
Condensation Reactions
Condensation reactions are a cornerstone of the reactivity of this compound, primarily involving the hydrazinyl group reacting with carbonyl compounds. These reactions are efficient and are used to synthesize a wide array of derivatives.
Formation of Hydrazone Derivatives
The most characteristic reaction of hydrazines, including 4-Hydrazinylphenol, is their condensation with aldehydes and ketones to form hydrazones. researchgate.netnih.gov This reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine group on the carbonyl carbon, followed by the elimination of a water molecule. researchgate.net The resulting hydrazone contains a C=N-NH- linkage.
The synthesis is typically straightforward, often achieved by refluxing an equimolar mixture of the hydrazine and the carbonyl compound in a solvent like ethanol, sometimes with an acid catalyst such as acetic acid. mdpi.comderpharmachemica.com These reactions are versatile, allowing for the creation of a large library of hydrazone derivatives from various aldehydes and ketones. nih.govnih.gov
Table 1: General Conditions for Hydrazone Synthesis
| Reactants | Catalyst | Solvent | Conditions | Product Type |
| Hydrazine Derivative + Aldehyde/Ketone | Glacial Acetic Acid | Ethanol | Reflux | Hydrazone |
| Hydrazine Derivative + Aldehyde/Ketone | None / Self-catalyzed | Ethanol / Methanol (B129727) | Reflux / Room Temp. | Hydrazone |
| Hydrazine Hydrochloride + Aldehyde | Sodium Acetate (B1210297) | Ethanol | Reflux | Hydrazone |
This table represents generalized conditions reported in the synthesis of various hydrazone derivatives. mdpi.comderpharmachemica.commdpi.com
Schiff Base Synthesis
Hydrazones are a specific class of compounds known as Schiff bases, which are characterized by a carbon-nitrogen double bond (imine or azomethine). The synthesis of Schiff bases from this compound follows the same pathway as hydrazone formation, where the hydrazinyl group condenses with an aldehyde or ketone. derpharmachemica.comresearchgate.net
The general procedure involves dissolving the hydrazine derivative and the carbonyl compound in ethanol and refluxing the mixture, often with a few drops of glacial acetic acid to catalyze the reaction. derpharmachemica.comrjptonline.org The products, which are hydrazone Schiff bases, often precipitate from the solution upon cooling and can be purified by recrystallization. researchgate.netnepjol.info The formation of the Schiff base is confirmed by spectroscopic methods, such as the appearance of a characteristic C=N stretching band in the IR spectrum. researchgate.net
Rearrangement Reactions Involving the Hydrazinyl Moiety
The hydrazinyl group can participate in more complex transformations, including intramolecular rearrangement reactions, which are valuable in the synthesis of heterocyclic systems.
Boulton–Katritzky Rearrangement Studies
The Boulton–Katritzky rearrangement is a thermal or acid/base-catalyzed reaction that interconverts heterocyclic structures. researchgate.net It is a significant process in heterocyclic chemistry, often involving the rearrangement of a system like a 1,2,4-oxadiazole (B8745197) to another heterocycle. fiveable.me The reaction proceeds through the migration of a group between two positions in a heterocyclic ring system. fiveable.me
While direct studies on the Boulton–Katritzky rearrangement of this compound itself are not prominent, the reaction is highly relevant to its derivatives. For instance, hydrazones formed from hydrazine derivatives and 3-aroyl-1,2,4-oxadiazoles are known to undergo this rearrangement to yield 1,2,3-triazoles. researchgate.net Similarly, the rearrangement of 5-aryl-3-(2-aminoethyl)-1,2,4-oxadiazoles, which can be synthesized from hydrazines, leads to spiropyrazolinium salts. mdpi.com Tandem reactions involving a C-N coupling followed by a Boulton–Katritzky rearrangement provide efficient access to fused heterocyclic systems like nih.govresearchgate.netchemicalbook.comtriazolo[1,5-a]pyridines. organic-chemistry.orgrsc.org These studies highlight the potential of derivatives of 4-Hydrazinylphenol to serve as precursors for complex heterocyclic molecules via this rearrangement pathway.
Other Mechanistic Rearrangements
Beyond the fundamental reactivity, this compound and its derivatives can participate in several other mechanistically significant rearrangements. These transformations often lead to a diverse array of products and are influenced by factors such as the nature of the reactants, the catalyst employed, and the reaction conditions. Key among these are the lsu.edulsu.edu-sigmatropic rearrangement central to the Fischer indole (B1671886) synthesis, as well as abnormal variations of this reaction, the benzidine (B372746) rearrangement, and conceptually related dienone-phenol type rearrangements.
lsu.edulsu.edu-Sigmatropic Rearrangement in the Fischer Indole Synthesis
The Fischer indole synthesis is a cornerstone reaction for arylhydrazines, including this compound. wikipedia.orgbyjus.com This acid-catalyzed reaction with an aldehyde or ketone proceeds through a phenylhydrazone intermediate. wikipedia.orgbyjus.com The critical step of this synthesis is a lsu.edulsu.edu-sigmatropic rearrangement of the corresponding enehydrazine tautomer. pw.liveslideshare.net This pericyclic reaction involves the concerted reorganization of six electrons, leading to the formation of a new carbon-carbon bond and the cleavage of the nitrogen-nitrogen bond. pw.live Subsequent steps of aromatization and elimination of ammonia (B1221849) yield the final indole product. pw.live
In the case of 4-hydrazinylphenol, this reaction provides a direct route to 5-hydroxyindoles, which are precursors to various biologically important molecules. cnr.itmdpi.com The reaction of this compound with different ketones illustrates the versatility of this rearrangement. The choice of the carbonyl compound directly influences the substitution pattern at the 2- and 3-positions of the resulting indole.
| Ketone Reactant | Expected 5-Hydroxyindole Product |
| Acetone | 2-Methyl-1H-indol-5-ol |
| Cyclohexanone | 6,7,8,9-Tetrahydro-5H-carbazol-2-ol |
| Acetophenone | 2-Phenyl-1H-indol-5-ol |
| Pyruvic acid | 5-Hydroxy-1H-indole-2-carboxylic acid |
This table illustrates the expected products from the Fischer indole synthesis involving the characteristic lsu.edulsu.edu-sigmatropic rearrangement.
The regioselectivity of the Fischer indole synthesis with unsymmetrical ketones can be influenced by the acidity of the medium and steric factors. byjus.com
Abnormal Fischer Indole Synthesis
Under certain conditions, particularly with substituted phenylhydrazines, the Fischer indole synthesis can deviate from its normal course to yield "abnormal" products. nih.gov This typically involves rearrangement or substitution of a group on the benzene (B151609) ring of the phenylhydrazine (B124118). For instance, studies on 2-methoxyphenylhydrazones have shown that the reaction with hydrogen chloride in ethanol can lead to the formation of 6-chloroindoles, where the methoxy (B1213986) group is substituted by chlorine, alongside the expected 7-methoxyindole. nih.gov The use of different acid catalysts, such as zinc chloride or boron trifluoride, can lead to other rearranged products, including 5-substituted indoles. nih.gov
While specific examples with 4-hydrazinylphenol are not extensively documented, the principles of abnormal Fischer indole synthesis suggest that under certain acidic conditions, the hydroxyl group could potentially be substituted or could influence the cyclization to occur at an unexpected position. The formation of these abnormal products is often attributed to the specific reaction intermediates and the ability of substituents to stabilize cationic centers that may form during the reaction. nih.gov
Benzidine Rearrangement
The benzidine rearrangement is a classic acid-catalyzed intramolecular rearrangement of N,N'-diarylhydrazines (hydrazobenzenes) to produce various diaminobiphenyls. wikipedia.org While 4-hydrazinylphenol itself is a monoarylhydrazine, it can be a precursor to symmetrically or asymmetrically substituted N,N'-diarylhydrazines. The rearrangement of these compounds is mechanistically complex and can yield a mixture of products, including benzidines ([4,4'-diaminobiphenyls]), diphenylines ([2,4'-diaminobiphenyls]), and semidines ([2-amino-N-phenylanilines]).
Studies on closely related compounds, such as 4-acetamidohydrazobenzene and 4-aminohydrazobenzene, provide insight into the potential products and their distribution. The acid-catalyzed conversion of these compounds leads to a mixture of rearranged products and products of disproportionation.
| Starting Material | Reaction Conditions | Rearrangement Products (%) | Disproportionation Products (%) |
| 4-Acetamidohydrazobenzene | 0.007–0.1N-perchloric acid in 60% aqueous dioxane | 30 | 70 |
| 4-Aminohydrazobenzene | Dilute acid in 60% aqueous dioxane | 5 | 95 |
Data sourced from a study on the acid conversion of 4-acetamido- and 4-aminohydrazobenzene. rsc.org
The product distribution is highly dependent on the substituents and the reaction conditions. For 4,4'-disubstituted hydrazobenzenes, where the para positions are blocked, the rearrangement can lead to o-semidines.
Dienone-Phenol Type Rearrangements
The dienone-phenol rearrangement is the acid-catalyzed transformation of a cyclohexadienone into a phenol, typically involving the migration of a substituent. pw.livewikipedia.org This type of rearrangement is relevant to the chemistry of this compound as intermediates in its reactions, particularly during the Fischer indole synthesis, can possess a dienone-like character. nih.gov
The mechanism involves protonation of the carbonyl oxygen, followed by a 1,2-shift of one of the groups at the C-4 position to an adjacent carbon, leading to a more stable phenolic system. pw.live The migratory aptitude of different substituents can vary, influencing the outcome of the rearrangement. wikipedia.org For instance, in some cases, a reverse phenol-dienone rearrangement has been observed during electrophilic substitution reactions of phenols. pw.live While not a direct rearrangement of 4-hydrazinylphenol itself, understanding the dienone-phenol rearrangement is crucial for predicting potential side reactions and alternative mechanistic pathways in the synthesis and transformations of its derivatives.
Derivatives of 4 Hydrazinylphenol Hydrochloride: Synthesis and Advanced Functionalization
Hydrazone Derivatives
Hydrazones are a class of organic compounds characterized by the structure R¹R²C=NNH₂. They are typically formed through the reaction of a hydrazine (B178648) with an aldehyde or a ketone. wikipedia.org These derivatives are not only stable compounds but also serve as important intermediates in various further chemical transformations. wikipedia.orgnih.gov
The synthesis of aryl hydrazone derivatives from 4-Hydrazinylphenol (B107402) hydrochloride is a direct process involving the condensation reaction with various carbonyl compounds. The lone pair of electrons on the terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form the C=N double bond characteristic of a hydrazone. libretexts.org The reaction is a variation of imine formation. libretexts.org
General synthetic routes can also produce the parent aryl hydrazine. For instance, aryl hydrazines can be synthesized from aryl halides through a copper-catalyzed coupling reaction with hydrazine hydrate (B1144303). chemicalbook.com Another common method involves the diazotization of an aniline (B41778) derivative, such as 4-chloroaniline (B138754), followed by reduction to form the corresponding phenylhydrazine (B124118) hydrochloride. google.com
Aryl hydrazones can also be prepared through palladium-catalyzed coupling reactions between an aryl halide and a hydrazone like benzophenone (B1666685) hydrazone. google.com
Table 1: General Methods for Aryl Hydrazine and Hydrazone Synthesis
| Starting Material | Reagents | Product Type | Reference |
| Aryl Halide | Hydrazine Hydrate, CuI, Na₃PO₄, PEG-400 | Aryl Hydrazine | chemicalbook.com |
| 4-Chloroaniline | NaNO₂, HCl; then (NH₄)₂SO₃ | Aryl Hydrazine Hydrochloride | google.com |
| Aryl Halide | Benzophenone Hydrazone, Pd(OAc)₂, BINAP, NaOH | Aryl Hydrazone | google.com |
| Aldehyde/Ketone | Hydrazine/Aryl Hydrazine | Hydrazone/Aryl Hydrazone | wikipedia.orglibretexts.org |
The true synthetic utility of 4-Hydrazinylphenol hydrochloride is showcased in its reaction with a wide array of aldehydes and ketones. This condensation reaction allows for the introduction of significant structural diversity into the final hydrazone product. By varying the structure of the carbonyl compound, a large library of hydrazone derivatives with different steric and electronic properties can be generated. researchgate.netnih.gov
For example, reacting a benzene (B151609) sulfonohydrazide with various aromatic aldehydes and ketones leads to a series of substituted benzene sulfonohydrazones. researchgate.net Similarly, cyanoacetyl hydrazine reacts with 3-acetylpyridine (B27631) to yield a hydrazide-hydrazone derivative, which can then be used in further heterocyclization reactions. nih.gov This highlights the role of hydrazones as versatile intermediates for synthesizing more complex molecules. nih.govnih.gov The formation of hydrazones is a key step in the Wolff-Kishner reduction, where a carbonyl group is converted into a methylene (B1212753) group. libretexts.orgresearchgate.net
Pyrazole (B372694) and Pyrazolone (B3327878) Derivatives
The hydrazinyl moiety of 4-Hydrazinylphenol is a key functional group for the synthesis of five-membered nitrogen-containing heterocycles like pyrazoles and pyrazolones.
Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms. The synthesis of pyrazole derivatives often involves the condensation of a hydrazine with a 1,3-dielectrophilic compound, such as a 1,3-diketone or an α,β-unsaturated carbonyl compound. rhhz.netsci-hub.se
When this compound is used, the initial formation of a hydrazone from an α,β-unsaturated aldehyde or ketone can be followed by an intramolecular cyclization to form a pyrazoline, which can then be oxidized to the aromatic pyrazole. organic-chemistry.org A variety of methods exist for pyrazole synthesis, including:
Condensation with 1,3-dicarbonyls: The reaction of hydrazines with 1,3-diketones is a classic and straightforward method for forming the pyrazole ring. rhhz.net
Reaction with α,β-alkynic hydrazones: Electrophilic chalcogenation/cyclization of α,β-alkynic hydrazones provides a route to 4-chalcogenyl pyrazoles. rsc.org
Vilsmeier-Haack Reaction: Hydrazones can react with a Vilsmeier reagent (e.g., POCl₃/DMF) to undergo cyclization and formylation, yielding 4-formyl pyrazole derivatives. chemmethod.com
Reaction with Enaminones: Sulfonyl hydrazines can react with N,N-dimethyl enaminones in the presence of an acid catalyst like p-TSA to afford N-sulfonyl pyrazoles. sci-hub.se
Table 2: Selected Methods for Pyrazole Synthesis
| Hydrazine Source | Co-reactant | Key Reagents/Conditions | Product Type | Reference |
| Hydrazine | o-Alkynylchalcones | Methanol (B129727), Reflux | Fused Pyrazoles | rhhz.net |
| Sulfonyl Hydrazine | N,N-Dimethyl Enaminones | p-TSA | N-Sulfonyl Pyrazoles | sci-hub.se |
| Hydrazone | Dicarbonyl compound | POCl₃/DMF (Vilsmeier-Haack) | 4-Formyl Pyrazoles | chemmethod.com |
| Hydrazine | β-Keto-esters | Acid/Base catalysis | Pyrazolones (discussed below) | nih.gov |
Pyrazolones, also known as pyrazolinones, are derivatives of pyrazole containing a keto group. They are an important class of compounds in medicinal chemistry. nih.gov The most classical and widely used method for synthesizing pyrazolones is the condensation reaction between a hydrazine (like this compound) and a β-ketoester, such as ethyl acetoacetate (B1235776). nih.govorientjchem.org
The reaction proceeds via initial formation of a hydrazone, followed by intramolecular cyclization through the attack of the second nitrogen atom onto the ester carbonyl group, with subsequent elimination of an alcohol molecule. nih.gov The resulting pyrazolone ring has reactive sites that can be further functionalized. For example, the C-4 position is susceptible to electrophilic substitution, and condensation reactions can be carried out with aldehydes at this position. orientjchem.orgnih.gov
A general synthetic route involves reacting phenyl hydrazine and ethyl acetoacetate with various substituted benzaldehydes to produce a range of pyrazolone derivatives. orientjchem.org
Azo Compounds and Their Formation
Azo compounds are characterized by the functional group R-N=N-R', where R and R' are typically aryl groups. They are often intensely colored and are widely used as dyes. unb.caresearchgate.net The synthesis of azo compounds from precursors related to 4-Hydrazinylphenol can be approached in a few ways.
A primary method for synthesizing aromatic azo compounds involves the diazotization of a primary aromatic amine, followed by an azo coupling reaction with an electron-rich aromatic compound. researchgate.net For example, an aniline derivative can be treated with sodium nitrite (B80452) and hydrochloric acid to form a diazonium salt, which then reacts with a coupling agent like a phenol (B47542) or another aniline. unb.caenvironmentclearance.nic.in
Alternatively, azo compounds can be formed through the oxidation of hydrazo compounds (R-NH-NH-R'). The hydrazo intermediate can tautomerize from a hydrazone, and a subsequent two-electron oxidation process leads to the formation of the azo derivative. researchgate.net The reduction of azo compounds, for instance using sodium dithionite (B78146) or catalytic transfer hydrogenation with an Fe/CaCl₂ system, yields the corresponding hydrazines, demonstrating the close chemical relationship between these two classes of compounds. organic-chemistry.org
Synthesis via Coupling with Diazonium Salts
A fundamental reaction in the functionalization of this compound is its coupling with diazonium salts to form azo compounds. This electrophilic aromatic substitution reaction involves the diazonium ion (R−N≡N⁺) acting as an electrophile and the activated aromatic ring of another compound serving as a nucleophile. wikipedia.org In the case of phenols like 4-Hydrazinylphenol, the diazonium reagent typically attacks the para position relative to the hydroxyl group. wikipedia.org However, since the para position in 4-Hydrazinylphenol is occupied by the hydrazinyl group, coupling occurs at the ortho position. The reaction is generally carried out in a mildly acidic or neutral pH environment. organic-chemistry.org
The synthesis of azo dyes often involves a two-step process: diazotization followed by coupling. researchgate.netresearchgate.net In the diazotization step, a primary aromatic amine is treated with a source of nitrous acid (e.g., sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to generate the diazonium salt. modernscientificpress.comgoogle.com This is then reacted with the coupling component, in this case, this compound, to yield the azo dye. researchgate.netjbiochemtech.com The resulting azo compounds often exhibit vibrant colors due to their extended conjugated systems. wikipedia.org
For instance, the reaction of benzenediazonium (B1195382) chloride with phenol yields Solvent Yellow 7, an orange-yellow azo compound. wikipedia.org Similarly, coupling β-naphthol with a phenyldiazonium electrophile produces a vibrant orange-red dye. wikipedia.org While specific examples using this compound as the coupling component are not detailed in the provided search results, the general principles of azo coupling with phenolic compounds are well-established. wikipedia.orgorganic-chemistry.org
Structural Characterization of Novel Azo Linkages
Spectroscopic Techniques for Characterization:
| Spectroscopic Method | Information Obtained |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the presence of key functional groups. The N=N stretching vibration, characteristic of the azo group, is a key diagnostic peak. Other important absorptions include those for O-H (hydroxyl), N-H (hydrazinyl), and C-H bonds. researchgate.netjbiochemtech.comresearchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon-hydrogen framework. ¹H NMR spectroscopy reveals the chemical environment of protons, including their number, connectivity, and stereochemistry. ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. researchgate.netjbiochemtech.comresearchgate.netnih.gov |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can help in confirming the structure. High-resolution mass spectrometry (HR-MS) can determine the elemental composition of the molecule with high accuracy. researchgate.netnih.gov |
| UV-Visible (UV-Vis) Spectroscopy | Investigates the electronic transitions within the molecule. The extended conjugation in azo dyes results in strong absorption in the visible region of the electromagnetic spectrum, which is responsible for their color. The position and intensity of the absorption maxima can provide insights into the electronic structure of the dye. researchgate.netresearchgate.net |
Fused Heterocyclic Systems
The reactivity of this compound also extends to the synthesis of fused heterocyclic systems, which are core structures in many biologically active molecules and functional materials.
The synthesis of tricyclic and tetracyclic systems often involves multi-step reaction sequences that build upon the core structure of this compound. One common strategy involves the condensation of a substituted anthranilic acid with a chloro-acyl chloride to form an N-acyl-anthranilic acid. researchgate.net This intermediate can then be cyclized to a benzoxazinone, which upon reaction with an appropriate amine, can yield tricyclic quinazolinone derivatives. researchgate.net While this example doesn't directly start with this compound, the principles of building complex ring systems through sequential reactions are applicable. The hydrazinyl and phenolic groups of this compound offer multiple reactive sites for such annulation reactions.
The Fischer indole (B1671886) synthesis is a powerful and widely used method for constructing the indole ring system, a privileged scaffold in medicinal chemistry. wikipedia.orgbyjus.comnih.gov The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine with an aldehyde or a ketone. wikipedia.orgbyjus.comnih.gov
This compound, being a substituted phenylhydrazine, is a suitable starting material for the Fischer indole synthesis. wikipedia.orgbyjus.com The general mechanism proceeds through the formation of a phenylhydrazone intermediate, which then isomerizes to an enamine tautomer. byjus.com Protonation of the enamine is followed by a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement, leading to the formation of a di-imine intermediate. Subsequent intramolecular cyclization and elimination of ammonia (B1221849) yield the final indole product. byjus.com
The choice of acid catalyst is crucial and can include Brønsted acids like HCl and H₂SO₄, or Lewis acids such as zinc chloride and boron trifluoride. wikipedia.orgnih.gov The reaction conditions, such as temperature and solvent, can also significantly influence the outcome of the synthesis. organic-chemistry.org The presence of the hydroxyl group on the phenylhydrazine ring of this compound can influence the regioselectivity of the cyclization and the reactivity of the starting material.
Other Functionalized Derivatives for Specific Research Applications
Beyond azo dyes and fused heterocycles, this compound can be modified to generate a variety of other functionalized derivatives for specific research purposes. The hydrazinyl group is particularly amenable to derivatization. For instance, it can react with carbonyl compounds to form hydrazones, which themselves can be valuable intermediates or possess interesting biological properties. organic-chemistry.org
The synthesis of N-acyl-N'-sulfonyl hydrazides can be achieved through the reaction of activated amides with arylsulfonyl hydrazides. organic-chemistry.org Furthermore, the hydrazinyl moiety can be alkylated or arylated under various catalytic conditions. For example, direct reductive alkylation of hydrazine derivatives can be achieved using α-picoline-borane. organic-chemistry.org Copper-catalyzed coupling reactions have also been employed for the N-arylation of hydrazides with aryl halides. organic-chemistry.org
These functionalization strategies allow for the fine-tuning of the physicochemical properties of the resulting molecules, enabling their use in diverse research areas, including the development of new materials, catalysts, and probes for biological systems.
Advanced Spectroscopic and Analytical Characterization Methodologies
Molecular Structure Elucidation
The precise molecular structure of 4-Hydrazinylphenol (B107402) hydrochloride is determined through a combination of powerful analytical techniques. These methods confirm the presence of the p-hydroxyphenyl group attached to a hydrazine (B178648) moiety, which is protonated in its hydrochloride salt form.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), it provides a detailed map of the molecular framework.
The ¹H NMR spectrum of 4-Hydrazinylphenol hydrochloride provides specific information about the chemical environment, number, and connectivity of the hydrogen atoms in the molecule. In a typical spectrum, the aromatic protons on the benzene (B151609) ring exhibit a characteristic splitting pattern due to their coupling with adjacent protons. Because of the para-substitution (at positions 1 and 4), the aromatic region simplifies into a pattern resembling two doublets, often referred to as an AA'BB' system.
The protons ortho to the hydroxyl group (H-2, H-6) are chemically equivalent, as are the protons meta to the hydroxyl group (H-3, H-5). This results in two distinct signals for the aromatic protons. The signals for the protons on the hydrazine group (-NH-NH₃⁺) and the hydroxyl group (-OH) are often broad and their chemical shifts can be highly dependent on the solvent, concentration, and temperature. In deuterated solvents like D₂O, these exchangeable protons are replaced by deuterium (B1214612) and their signals disappear from the spectrum.
Based on data from closely related structures, such as 4-methoxyphenylhydrazine hydrochloride, the expected chemical shifts for the aromatic protons can be accurately predicted. chemicalbook.com
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3, H-5 | ~6.85 | Doublet | ~8.8 |
| H-2, H-6 | ~6.95 | Doublet | ~8.8 |
| -OH, -NH-NH₃⁺ | Variable (Broad) | Singlet (Broad) | N/A |
Note: Data is predicted based on analogous compounds and recorded in D₂O, where exchangeable proton signals are not observed. In solvents like DMSO-d₆, these protons would be visible.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the symmetry of the 1,4-disubstituted ring, this compound displays four distinct signals in its ¹³C NMR spectrum: one for the carbon bearing the hydroxyl group (C-1), one for the carbon attached to the hydrazinyl group (C-4), and two for the remaining four aromatic carbons (C-2/C-6 and C-3/C-5).
While direct experimental data for this specific compound is not widely published, the chemical shifts can be reliably predicted based on established substituent effects on the benzene ring and data from analogous compounds. The carbon atom attached to the electronegative oxygen of the hydroxyl group (C-1) is expected to be the most deshielded and thus appear at the highest chemical shift (downfield). The carbon bonded to the nitrogen (C-4) will also be significantly downfield. The remaining carbons (C-2/C-6 and C-3/C-5) will appear at higher field.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-3, C-5 | ~116 |
| C-2, C-6 | ~117 |
| C-4 | ~142 |
| C-1 | ~150 |
Note: Values are predicted based on additive rules and data from analogous structures.
Although the structure of a relatively simple molecule like this compound can often be confirmed with 1D NMR, two-dimensional (2D) NMR techniques offer definitive proof of atomic connectivity.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak between the signals of the adjacent aromatic protons (H-2/6 and H-3/5), confirming their coupling relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would show correlations between the H-2/6 signal and the C-2/6 signal, and between the H-3/5 signal and the C-3/5 signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. For instance, it could show a correlation from the H-2/6 protons to the C-4 and C-1 carbons, and from the H-3/5 protons to the C-1 carbon, unequivocally confirming the 1,4-substitution pattern of the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight and can also provide structural information through analysis of fragmentation patterns.
ESI-MS is a soft ionization technique particularly well-suited for analyzing polar, and often thermally fragile, molecules like this compound. In positive ion mode, the molecule readily accepts a proton to form a pseudomolecular ion [M+H]⁺. The mass of this ion allows for the direct confirmation of the molecular formula. The molecular formula of the free base, 4-hydrazinylphenol, is C₆H₈N₂O, with a calculated monoisotopic mass of approximately 124.06 Da. nih.gov Therefore, the primary ion observed in the ESI-MS spectrum would be the protonated molecule at an m/z corresponding to this mass plus the mass of a proton.
Table 3: Predicted ESI-MS Data for this compound
| Ion | Formula | Calculated Mass (Da) | Predicted m/z |
| [M+H]⁺ | [C₆H₉N₂O]⁺ | 125.0715 | ~125.1 |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is a critical tool for the unambiguous confirmation of a compound's elemental composition through the precise measurement of its mass-to-charge ratio. For this compound, while theoretical calculations of its exact mass are possible, experimental HRMS data, including detailed fragmentation patterns under various ionization conditions, are not widely published. Such data would be invaluable for identifying the compound in complex mixtures and for elucidating its fragmentation pathways, which can provide structural insights. Without experimental data, a thorough analysis of its mass spectrometric behavior remains speculative.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both FTIR and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound's functional groups.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is instrumental in identifying the functional groups present in a molecule. For this compound, one would anticipate characteristic absorption bands corresponding to O-H (phenol), N-H (hydrazine), C-N, and aromatic C-H and C=C stretching and bending vibrations. The hydrochloride salt form would also be expected to influence the spectral features, particularly of the hydrazinyl moiety. However, a detailed, peer-reviewed FTIR spectrum with comprehensive peak assignments for this compound is not available in the public domain. While spectra of related compounds exist, direct extrapolation of these data would not be scientifically rigorous.
Raman Spectroscopy
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, offers complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The analysis of this compound via Raman spectroscopy would be expected to reveal distinct peaks for the aromatic ring and the hydrazine group. As with FTIR, the lack of published experimental Raman spectra and the corresponding vibrational mode analysis for this specific compound prevents a detailed discussion of its Raman spectroscopic characteristics.
Solid-State Structure Determination
The determination of the solid-state structure of a compound is fundamental to understanding its physical properties and intermolecular interactions.
X-ray Diffraction (XRD) Analysis
X-ray Diffraction is the definitive method for determining the atomic and molecular structure of a crystal.
Crystal Structure Determination
A complete crystal structure determination of this compound would provide precise information on bond lengths, bond angles, and the three-dimensional arrangement of the molecules in the crystal lattice, including hydrogen bonding interactions involving the phenol (B47542), hydrazine, and chloride ions. This information is crucial for understanding its stability, solubility, and other material properties. Regrettably, a search of crystallographic databases reveals no published crystal structure for this compound. Therefore, a detailed description of its unit cell parameters, space group, and intermolecular interactions cannot be provided.
Analysis of Non-Covalent Interactions
Due to the presence of the hydroxyl (-OH) group and the hydrazinium (B103819) (-NHNH3+) cation, this compound can act as both a hydrogen bond donor and acceptor. The hydrogen atoms of the hydroxyl and hydrazinium groups can form strong hydrogen bonds with electronegative atoms on adjacent molecules. The aromatic phenyl ring also allows for potential π-π stacking interactions.
Modern computational and analytical techniques are employed to visualize and quantify these weak interactions. Methods like Non-Covalent Interaction (NCI) plots, which are based on the electron density and its derivatives, can reveal the location and nature of these interactions in real space. nih.govresearchgate.net Hirshfeld surface analysis is another powerful tool used to explore and quantify intermolecular contacts in crystal structures. nih.govresearchgate.net These analyses provide a detailed picture of how molecules pack in the solid state, highlighting the specific contacts that stabilize the crystal lattice. For instance, the analysis can distinguish between strong hydrogen bonds, weaker van der Waals forces, and repulsive steric clashes. nih.govresearchgate.net
Table 1: Potential Non-Covalent Interactions in this compound and Analytical Methods
| Interaction Type | Participating Groups | Typical Analytical/Computational Method |
|---|---|---|
| Hydrogen Bonding | -OH, -NHNH3+ | X-ray Crystallography, NCI Plot, Hirshfeld Surface Analysis |
| π-π Stacking | Phenyl Ring | X-ray Crystallography, PIXEL Energy Analysis |
| van der Waals Forces | Entire Molecule | NCI Plot, Hirshfeld Surface Analysis |
Chromatographic and Separation Techniques
Chromatographic methods are indispensable for assessing the purity, analyzing isomers, and monitoring the synthesis of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of this compound and for separating it from its positional isomers and related impurities. rasayanjournal.co.in A reversed-phase HPLC (RP-HPLC) method is typically employed, utilizing a nonpolar stationary phase and a polar mobile phase. sielc.com
The method's development focuses on achieving optimal separation and resolution between the main compound and potential impurities, such as positional isomers (e.g., 2-hydrazinylphenol (B8683941) and 3-hydrazinylphenol) and starting materials like 4-aminophenol (B1666318). rasayanjournal.co.in The choice of column, often a C18 or Phenyl column, is critical for effective separation. rasayanjournal.co.inlgcstandards.com The mobile phase composition, typically a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic modifier (such as acetonitrile (B52724) or methanol), is carefully optimized. sielc.comrasayanjournal.co.in A gradient elution program, where the mobile phase composition is changed over time, is often used to ensure the efficient elution of all components. lgcstandards.com
Table 2: Example of HPLC Conditions for Analysis of Phenylhydrazine (B124118) Derivatives
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) rasayanjournal.co.injddtonline.info |
| Mobile Phase A | Aqueous buffer (e.g., Phosphate Buffer, pH 2.5) jddtonline.info |
| Mobile Phase B | Acetonitrile or Methanol (B129727) rasayanjournal.co.injddtonline.info |
| Elution Mode | Gradient lgcstandards.com |
| Flow Rate | 1.0 mL/min lgcstandards.comrasayanjournal.co.in |
| Column Temperature | 25-40 °C lgcstandards.comgoogle.com |
| Detector | UV-Vis Diode Array Detector (DAD) lgcstandards.com |
| Detection Wavelength | ~230-260 nm jddtonline.infogoogle.com |
This validated HPLC method allows for the precise quantification of impurities, ensuring the quality control of this compound. rasayanjournal.co.in
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique used to monitor the progress of chemical reactions, such as the synthesis of this compound. researchgate.net It allows chemists to quickly check for the consumption of starting materials and the formation of the desired product. rsc.org
In a typical application, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is commonly coated with silica (B1680970) gel (the stationary phase). nih.gov The plate is then placed in a developing chamber containing a suitable solvent system (the mobile phase). The choice of mobile phase is crucial for achieving good separation between the spots corresponding to the reactants and products. A mixture of a nonpolar solvent like toluene (B28343) and a polar solvent like methanol or ethyl acetate (B1210297) is often effective. nih.gov After development, the spots are visualized, typically under UV light, and their retention factor (Rf) values are compared to those of the pure starting materials and product. nih.gov A successful reaction is indicated by the disappearance of the starting material spot and the appearance of a new spot corresponding to the product. rsc.org
Table 3: Typical TLC System for Monitoring Hydrazine Derivative Synthesis
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F254 pre-coated aluminum plates nih.gov |
| Mobile Phase | Toluene:Methanol:Glacial Acetic Acid (e.g., 7.5:1:0.2, v/v/v) nih.gov |
| Visualization | UV lamp (254 nm) |
Electronic Spectroscopy
Electronic spectroscopy provides insights into the electronic structure of molecules by measuring the absorption of ultraviolet and visible light.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within this compound. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. libretexts.org The chromophore in this compound is the substituted benzene ring.
The UV-Vis spectrum of compounds containing aromatic rings and auxochromes (like -OH and -NHNH2) is typically characterized by absorption bands resulting from π → π* and n → π* transitions. libretexts.orgdergipark.org.tr The π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are generally high-intensity absorptions. The n → π* transitions, involving the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to a π* antibonding orbital, are typically of lower intensity. For phenylhydrazine derivatives, these absorptions usually occur in the UV region between 200 and 400 nm. redalyc.orgresearchgate.netresearchgate.net The exact position of the maximum absorbance (λmax) can be influenced by the solvent polarity. redalyc.org
Table 4: General Electronic Transitions for Aromatic Hydrazine and Phenol Systems
| Electronic Transition | Orbitals Involved | Relative Intensity | Expected Wavelength Region |
|---|---|---|---|
| π → π* | π (aromatic ring) → π* (aromatic ring) | High | ~200-300 nm |
| n → π* | n (O, N atoms) → π* (aromatic ring) | Low | >280 nm |
Future Research Directions and Unexplored Avenues
Novel Synthetic Strategies for Enhanced Efficiency
The traditional synthesis of aryl hydrazines often involves the diazotization of an aniline (B41778) precursor followed by reduction, a process that can generate significant aqueous waste and involve hazardous intermediates. google.comgoogle.com Future research should prioritize the development of more efficient, safer, and environmentally benign synthetic routes to 4-Hydrazinylphenol (B107402) hydrochloride.
A promising avenue lies in the adaptation of modern catalytic cross-coupling reactions. Exploring methods such as the palladium- or copper-catalyzed coupling of 4-halophenols with hydrazine (B178648) or protected hydrazine equivalents could offer a more direct and atom-economical approach. Another forward-looking strategy involves phase-transfer catalysis, which has shown success in simplifying reaction work-up and reducing solvent usage in the synthesis of similar compounds like 4-chlorophenylhydrazine (B93024) hydrochloride. google.com Research into mechanochemical synthesis, using ball-milling to conduct reactions in the absence of bulk solvents, also presents a frontier for green chemistry applications.
| Synthetic Strategy | Proposed Advantages | Key Research Focus | Potential Catalyst Systems |
|---|---|---|---|
| Catalytic N-Arylation | Higher yield, fewer steps, reduced waste | Optimization of reaction conditions (ligand, base, solvent) for unprotected 4-halophenols. | Palladium-Buchwald-Hartwig or Copper-Ullmann type catalysts. |
| Phase-Transfer Catalysis | Simplified workup, reduced organic solvent use, milder conditions. google.com | Screening of various phase-transfer catalysts and reaction conditions for the reaction of 4-chlorophenol (B41353) with hydrazine hydrate (B1144303). | Quaternary ammonium (B1175870) salts (e.g., TBAB), crown ethers. |
| Mechanochemical Synthesis | Solvent-free or low-solvent conditions, enhanced reaction rates. | Investigating the feasibility of solid-state synthesis from precursors like 4-hydroxybenzoic acid. | Not applicable (mechanical energy). |
| Flow Chemistry Synthesis | Improved safety for hazardous intermediates, precise control over reaction parameters, ease of scalability. | Development of a continuous flow process for the diazotization-reduction sequence or catalytic routes. | Immobilized catalysts within microreactors. |
Exploration of Unconventional Reactivity Profiles
The known reactivity of 4-Hydrazinylphenol hydrochloride is largely centered on the condensation of the hydrazine moiety with carbonyl compounds to form hydrazones. researchgate.net Future research should aim to uncover and harness less conventional reaction pathways.
The compound's structure suggests potential as an organocatalyst, where the hydrazine and phenol (B47542) groups could act synergistically in activating substrates. Its electrochemical properties are also largely unexplored; cyclic voltammetry studies could reveal its redox potential and open doors for applications in electrosynthesis or as a redox mediator. Furthermore, the application of photochemical activation could lead to novel radical-based transformations not accessible under thermal conditions. Investigating its role in multicomponent reactions, where it could react with two or more other reactants in a single step to build complex molecular architectures, is another fertile ground for discovery.
| Unconventional Reaction Class | Potential Role of 4-Hydrazinylphenol | Hypothesized Outcome | Area of Application |
|---|---|---|---|
| Organocatalysis | Bifunctional acid-base catalyst. | Catalysis of aldol, Michael, or Mannich reactions. | Asymmetric synthesis, fine chemicals. |
| Electrosynthesis | Redox-active species for mediating electron transfer. | Electrochemical synthesis of novel heterocyclic compounds or polymers. | Green chemistry, materials synthesis. |
| Photochemical Reactions | Photo-initiator or participant in radical reactions. | Generation of phenoxy or hydrazinyl radicals for unique bond formations. | Polymer chemistry, organic synthesis. |
| Multicomponent Reactions | Nucleophilic building block. | Rapid assembly of complex molecules like pyrazoles or indoles in one pot. | Drug discovery, library synthesis. |
Integration with Advanced Materials for Hybrid Systems
The functional groups of this compound make it an ideal candidate for immobilization onto or integration within advanced materials, creating hybrid systems with tailored properties.
Future work could focus on covalently grafting the molecule onto the surface of materials like silica (B1680970) nanoparticles, graphene oxide, or cellulose. The hydrazine group can be used as a reactive handle to form stable bonds, while the phenol group can impart specific functionality, such as antioxidant or metal-chelating properties, to the host material. For instance, polymers functionalized with this compound could lead to new antioxidant packaging materials. Similarly, its integration into metal-organic frameworks (MOFs) could create materials with enhanced catalytic activity or selective adsorption capabilities.
| Advanced Material | Proposed Integration Method | Potential Property of Hybrid System | Example Application |
|---|---|---|---|
| Graphene Oxide (GO) | Covalent attachment via reaction of hydrazine with epoxy groups on GO. | Enhanced dispersibility, electrochemical activity. | Electrochemical sensors, conductive inks. |
| Silica Nanoparticles | Silanization followed by coupling with the phenol or hydrazine group. | Surface with specific affinity for metal ions or organic molecules. | Solid-phase extraction, heterogeneous catalysis. |
| Cellulose Nanocrystals | Esterification or etherification via the phenolic hydroxyl group. | Bio-based material with antioxidant properties. | Active food packaging, functional biocomposites. |
| Poly(methyl methacrylate) | Copolymerization of a vinyl-functionalized derivative. | Polymer with built-in UV-stabilizing or antioxidant capabilities. | Durable coatings, advanced plastics. |
Deeper Computational Insights into Complex Interactions
Computational chemistry offers powerful tools to predict and understand the behavior of this compound at a molecular level, guiding experimental work. mdpi.com Future research should leverage these methods to build comprehensive models of its properties and reactivity.
Density Functional Theory (DFT) can be employed to calculate the molecule's electronic structure, HOMO-LUMO energy gap, and electrostatic potential surface, providing deep insights into its kinetic and thermodynamic reactivity. nih.gov Molecular dynamics (MD) simulations can be used to study its conformational preferences and its interactions with solvent molecules or at the interface of a material. mdpi.com Furthermore, Quantitative Structure-Activity Relationship (QSAR) models could be developed to correlate structural features with performance in applications like chemosensing, accelerating the design of next-generation derivatives. mdpi.com
| Computational Method | Research Objective | Predicted Insights |
|---|---|---|
| Density Functional Theory (DFT) | Map electron density and predict reactive sites. | Understanding of regioselectivity in reactions; prediction of spectral properties (IR, UV-Vis). nih.gov |
| Molecular Dynamics (MD) | Simulate behavior in solution or on a material surface. | Insight into solvation effects, binding conformations, and stability of hybrid materials. mdpi.com |
| Transition State Searching | Elucidate reaction mechanisms and activation energies. | Rationalization of experimental outcomes and prediction of optimal reaction conditions. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlate structural modifications with chemosensing activity. | A predictive model to guide the design of more sensitive and selective sensors. mdpi.com |
Expanding the Scope of Chemosensing Applications
The ability of hydrazines to react with carbonyls to produce a detectable signal (colorimetric or fluorescent) makes them excellent platforms for chemosensors. researchgate.net While hydrazones are a known application, the unique electronic properties of the 4-hydroxyphenyl moiety can be further exploited to expand the scope of chemosensing.
Future research should focus on designing sensors for a wider range of analytes beyond simple aldehydes and ketones. The phenol group, for example, could act as a recognition site for fluoride (B91410) ions or as a signaling unit that changes its fluorescence upon deprotonation. The entire molecule could serve as a fluorogenic or chromogenic probe for detecting reactive oxygen species (ROS) or specific metal ions through redox-based or coordination-based mechanisms. The development of test strips or portable devices incorporating these sensing molecules would be a significant step towards practical, real-world applications.
| Target Analyte | Proposed Sensing Mechanism | Expected Signal Output | Potential Application Area |
|---|---|---|---|
| Formaldehyde | Specific condensation reaction leading to a conjugated system. | Turn-on fluorescence or color change. | Indoor air quality monitoring. |
| Heavy Metal Ions (e.g., Cu²⁺, Hg²⁺) | Coordination with both hydrazine and phenol groups, causing fluorescence quenching. | Turn-off fluorescence. | Environmental water testing. |
| Reactive Oxygen Species (ROS) | Oxidation of the hydrazine or phenol moiety, disrupting conjugation. | Ratiometric fluorescence shift. | Industrial process monitoring. |
| Nerve Agent Mimics (e.g., Diethyl cyanophosphonate) | Nucleophilic attack by the hydrazine, triggering a cleavage and release of a fluorescent reporter. | Turn-on fluorescence. | Security and defense. |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-Hydrazinylphenol hydrochloride, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves hydrazine substitution on phenolic precursors under controlled acidic conditions. For example, intermediates like 4-sulfonamidophenylhydrazine hydrochloride are synthesized via nucleophilic substitution, where pH and temperature are critical. Optimizing stoichiometric ratios (e.g., hydrazine hydrate equivalents) and using catalysts like HCl can enhance yields. Post-synthesis purification via recrystallization in ethanol or methanol is recommended to remove unreacted starting materials .
Q. What spectroscopic techniques are employed to characterize the structural integrity of this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm hydrazinyl (-NH-NH) and phenolic (-OH) groups.
- FT-IR : Peaks at ~3200-3400 cm (N-H stretching) and ~1250 cm (C-O phenolic).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation.
Cross-referencing with X-ray crystallography data (if available) ensures structural accuracy .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Waste Disposal : Neutralize acidic waste before disposal and adhere to institutional guidelines for hydrazine derivatives.
- Emergency Protocols : In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation .
Q. What chromatographic methods are validated for quantifying this compound in complex matrices?
- Methodological Answer : Reverse-phase HPLC with a C18 column (e.g., 250 × 4.6 mm, 5 µm) is commonly used. A mobile phase of phosphate buffer (pH 3.0)-methanol (70:30 v/v) at 1 mL/min flow rate provides optimal separation. UV detection at 207 nm ensures sensitivity, with linearity confirmed in the 1–10 µg/mL range. Method validation should include recovery studies (98–102%) and precision (RSD <2%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR, IR) when characterizing this compound derivatives?
- Methodological Answer : Contradictions often arise from tautomerism or solvent effects. Strategies include:
- Multi-Technique Validation : Cross-validate NMR data with IR (to confirm functional groups) and MS (to rule out impurities).
- Computational Modeling : Use density functional theory (DFT) to simulate NMR chemical shifts or IR spectra, comparing them with experimental data.
- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation .
Q. What experimental design strategies are effective in optimizing the formulation of this compound for enhanced stability in aqueous solutions?
- Methodological Answer : A factorial design approach (e.g., 3 factorial) can optimize excipient combinations. Variables include:
- pH Buffers : Citrate-phosphate buffers (pH 4–6) to minimize hydrolysis.
- Antioxidants : Ascorbic acid (0.1% w/v) to prevent oxidative degradation.
- Lyophilization : For long-term stability, lyophilize with cryoprotectants like trehalose. Accelerated stability studies (40°C/75% RH for 6 months) validate shelf-life .
Q. How can in silico modeling be applied to predict the reactivity and potential biological targets of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes like monoamine oxidase (MAO) or tyrosinase.
- QSAR Models : Train models on hydrazine derivatives to predict IC values for target inhibition.
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., bioavailability, blood-brain barrier permeability) .
Q. What strategies mitigate byproduct formation during the synthesis of this compound under acidic conditions?
- Methodological Answer : Common byproducts include diazonium salts or over-alkylated derivatives. Mitigation strategies:
- Temperature Control : Maintain reaction temperatures below 10°C to suppress diazonium formation.
- Stepwise Addition : Gradually add hydrazine hydrate to avoid exothermic side reactions.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the target compound. Purity is confirmed via HPLC (>98% area normalization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
